molecular formula C17H28N4O3 B1392515 Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate CAS No. 1242962-73-7

Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate

Cat. No. B1392515
M. Wt: 336.4 g/mol
InChI Key: TZENYMYJEQLHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate” is a complex organic compound. It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . It’s also related to the synthesis of piperazine derivatives .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

1. Use in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, plays a crucial role as an intermediate in small molecule anticancer drugs. It's synthesized through a series of reactions from piperidin-4-ylmethanol, yielding a high total yield of 71.4%. This compound is significant in the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer, offering a potential to overcome drug resistance in cancer therapeutics (Zhang et al., 2018).

2. Role in Stereoselective Syntheses

The compound tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate, another related chemical, undergoes reactions to produce tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in high yields. Such stereoselective syntheses are crucial in the development of various pharmaceutical compounds (Boev et al., 2015).

3. Intermediate in Novel Protein Tyrosine Kinase Inhibitor Synthesis

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. Its efficient synthesis method includes steps like SN2 substitution and oxidation, crucial for developing novel therapeutic agents (Xin-zhi, 2011).

4. Development of Histamine H4 Receptor Ligands

Compounds structurally similar to Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate, such as 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have been developed as ligands for the histamine H4 receptor. These compounds showed promising in vitro potency and anti-inflammatory and antinociceptive activities in animal models, highlighting their potential in pain and inflammatory conditions (Altenbach et al., 2008).

properties

IUPAC Name

tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-14(22)19-9-11-21(12-10-19)17(13-18)5-7-20(8-6-17)15(23)24-16(2,3)4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZENYMYJEQLHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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